molecular formula C13H16N2O6 B15062749 2'-o-Methyl-5-propynyluridine

2'-o-Methyl-5-propynyluridine

Cat. No.: B15062749
M. Wt: 296.28 g/mol
InChI Key: KPJZKNCZUWDUIF-DTHBNOIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-Methyl-5-propynyluridine is a chemically modified nucleoside analogue designed to enhance the stability and specificity of nucleic acid interactions. Its structure features a 2'-O-methyl group on the ribose sugar and a 5-propynyl substitution on the uracil base. These modifications confer resistance to nuclease degradation and improve base-stacking interactions, making it valuable for applications in antisense oligonucleotides, RNA interference, and triplex-forming oligonucleotides (TFOs) .

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9+,10-,12-/m1/s1

InChI Key

KPJZKNCZUWDUIF-DTHBNOIPSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-propynyluridine typically involves multiple steps, starting from commercially available uridineThe reactions are usually carried out under basic conditions, such as using sodium hydride or potassium carbonate as bases .

Industrial Production Methods

Industrial production of 2’-O-Methyl-5-propynyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The process is designed to be cost-effective and scalable, meeting the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-propynyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

2’-O-Methyl-5-propynyluridine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

    Biology: The compound is employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.

    Medicine: It has potential therapeutic applications in the treatment of genetic disorders and viral infections.

    Industry: The compound is used in the production of diagnostic kits and molecular probes

Mechanism of Action

The mechanism of action of 2’-O-Methyl-5-propynyluridine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the resulting oligonucleotides. The methyl group at the 2’-position increases resistance to enzymatic degradation, while the propynyl group at the 5-position improves binding specificity. These modifications enable the compound to form stable triplex structures with DNA, which can be used to modulate gene expression and inhibit the activity of target genes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2'-O-Methyl-5-propynyluridine. Key differences in chemical modifications, physicochemical properties, and biological performance are highlighted.

2'-O-Methyl-5-(3-amino-1-propynyl)uridine

  • Structural Difference: Contains an additional 3-amino group on the propynyl side chain at the 5-position of uracil.
  • Functional Impact: Enhances triplex DNA stability under physiological conditions (pH 7.4) more effectively than this compound due to improved hydrogen bonding and electrostatic interactions . When clustered with 2’-aminoethoxy sugars, it achieves ΔTm values up to +15°C (compared to unmodified TFOs), demonstrating superior selectivity for target duplex sequences .
  • Applications : Used in TFOs for gene targeting and chromatin structure modulation.

2'-O-Methyl-5-methyluridine

  • Structural Difference : Substitutes the 5-propynyl group with a methyl group.
  • Physicochemical Properties :
    • Molecular weight: 272.3 g/mol (vs. 296.3 g/mol for this compound).
    • Solubility: 10 mg/mL in DMSO, 3 mg/mL in PBS (pH 7.2), lower than propynyl derivatives due to reduced hydrophobicity .
  • Functional Impact :
    • Lacks the enhanced base-stacking and triplex-stabilizing effects of the propynyl group.
    • Primarily used in RNA studies requiring moderate stability and minimal steric hindrance.

2'-Azido-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine

  • Structural Difference : Features a 2'-azido group and 4,4'-dimethoxytrityl (DMTr) protection.
  • Key Data :
    • Molecular formula: C₁₀H₁₃N₅O₅; molecular weight: 283.24 g/mol .
    • The azide group enables click chemistry for fluorescent labeling of RNA in live cells .
  • Applications : RNA tracking and inhibition of HIV replication, distinct from the triplex-stabilizing role of this compound.

2'-O-Fluoroethyl-5-methyluridine-5'-monophosphate

  • Structural Difference: Incorporates a fluoroethyl group at the 2'-position and a 5'-monophosphate.
  • Physicochemical Properties :
    • Molecular formula: C₁₂H₁₈FN₂O₉P; molecular weight: 384.25 g/mol .
    • The phosphate group enhances solubility in aqueous buffers, unlike the hydrophobic propynyl group in this compound.
  • Functional Impact : Used in nucleotide prodrugs for antiviral therapies, leveraging metabolic activation via phosphorylation.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modification Solubility (mg/mL) Key Functional Property
This compound C₁₁H₁₄N₂O₆ 296.3 2'-O-Me, 5-propynyl Not reported Triplex stabilization (ΔTm +10–12°C)
2'-O-Methyl-5-(3-amino-1-propynyl)uridine C₁₁H₁₅N₃O₆ 311.3 2'-O-Me, 5-(3-amino-propynyl) Not reported Enhanced triplex stability (ΔTm +15°C)
2'-O-Methyl-5-methyluridine C₁₁H₁₆N₂O₆ 272.3 2'-O-Me, 5-methyl 10 (DMSO), 3 (PBS) Moderate RNA stability
2'-Azido-2'-deoxy-5-methyluridine C₁₀H₁₃N₅O₅ 283.24 2'-azido, DMTr-protected Not reported RNA labeling and tracking
2'-O-Fluoroethyl-5-methyluridine-5'-monophosphate C₁₂H₁₈FN₂O₉P 384.25 2'-fluoroethyl, 5'-phosphate High aqueous solubility Antiviral prodrug activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.